Phosphorodithioic acid, O,O-diisodecyl ester
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Overview
Description
Phosphorodithioic acid, O,O-diisodecyl ester: is a chemical compound with the molecular formula C20H43O2PS2. It belongs to the class of dialkyl dithiophosphates, which are widely used as additives in lubricants and as intermediates in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorodithioic acid, O,O-diisodecyl ester can be synthesized through the reaction of phosphorus pentasulfide with isodecyl alcohol. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired ester. The general reaction is as follows:
P2S5+4R-OH→2(RO)2P(S)SH+H2S
where R represents the isodecyl group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus pentasulfide and isodecyl alcohol are mixed under controlled conditions. The reaction is monitored to ensure complete conversion and high yield of the ester. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Phosphorodithioic acid, O,O-diisodecyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphorodithioic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Phosphorodithioic acid derivatives.
Substitution Products: Various substituted phosphorodithioic acid esters.
Scientific Research Applications
Phosphorodithioic acid, O,O-diisodecyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a therapeutic agent.
Mechanism of Action
The mechanism of action of phosphorodithioic acid, O,O-diisodecyl ester involves its interaction with metal surfaces and enzymes. The ester forms a protective layer on metal surfaces, reducing friction and wear. In biological systems, it can interact with enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, O,O-dimethyl ester
- Phosphorodithioic acid, O,O-diisobutyl ester
Comparison: Phosphorodithioic acid, O,O-diisodecyl ester is unique due to its longer alkyl chain, which provides better solubility in non-polar solvents and enhances its performance as a lubricant additive. Compared to its shorter-chain counterparts, it offers improved thermal stability and reduced volatility, making it more suitable for high-temperature applications .
Properties
CAS No. |
28631-44-9 |
---|---|
Molecular Formula |
C20H43O2PS2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
bis(8-methylnonoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H43O2PS2/c1-19(2)15-11-7-5-9-13-17-21-23(24,25)22-18-14-10-6-8-12-16-20(3)4/h19-20H,5-18H2,1-4H3,(H,24,25) |
InChI Key |
KURZBXWWTUWWGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOP(=S)(OCCCCCCCC(C)C)S |
Origin of Product |
United States |
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